acetate CAS No. 89792-36-9](/img/structure/B2583468.png)

Ethyl [(5-nitro-1,3-thiazol-2-yl)amino](oxo)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C7H7N3O5S and a molecular weight of 245.21 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .

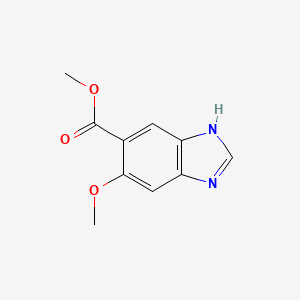

Molecular Structure Analysis

The thiazole ring, a component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

Anticancer Potential

Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate and its derivatives have been explored for their potential anticancer applications. The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from related compounds has been studied for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. These compounds demonstrated significant activity, highlighting the therapeutic potential of ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate derivatives in cancer treatment (Temple et al., 1983).

Synthesis of Bi-Heterocyclic Compounds

Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate has been utilized in the synthesis of novel bi-heterocyclic compounds, including thiazolo[3,2-a]pyrimidin-5-one derivatives and ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates. These compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant activities, and molecular docking studies have been performed to predict their binding modes on biological targets. The synthesis and pharmacological evaluation of these derivatives underline the versatility of ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate in medicinal chemistry research (Veretennikov & Pavlov, 2013; Attimarad et al., 2017).

Antidiabetic Activity

Further investigations into the applications of ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate derivatives have led to the synthesis of bi-heterocycles evaluated for their anti-diabetic potential. These studies have focused on their in vitro inhibition of alpha-glucosidase enzyme and their cytotoxic behavior against brine shrimps. The results from these studies suggest that certain derivatives exhibit potent inhibitory potential against the studied enzyme, highlighting their potential as valuable anti-diabetic agents (Abbasi et al., 2020).

Antiamoeibic and Antimicrobial Activities

Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate derivatives have also been explored for their antiamoeibic activity and cytotoxicity. Compounds incorporating long alkyl chains have demonstrated good in vitro antiamoebic activity against Acanthamoeba polyphaga, with some showing activity comparable to commercial antifungal agents. These findings indicate the potential of ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate derivatives as alternative amoebicidal agents with lower cytotoxicity than existing treatments (Shirai et al., 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5S/c1-2-15-6(12)5(11)9-7-8-3-4(16-7)10(13)14/h3H,2H2,1H3,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWNJRYMPUDHGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NC=C(S1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2583388.png)

![2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2583390.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alanine](/img/structure/B2583395.png)

![[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2583399.png)

![6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583406.png)